molecular formula C20H20N2O3 B14008020 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione CAS No. 21631-66-3

5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B14008020
CAS No.: 21631-66-3
M. Wt: 336.4 g/mol
InChI Key: UQBKLLSDGYULNG-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of acetyl and methyl groups attached to the imidazolidine ring, along with two 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with acetylacetone in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Scientific Research Applications

5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-1,3-bis(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione: Similar structure with fluorine atoms instead of methyl groups.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Different core structure but similar functional groups.

Uniqueness

5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific combination of acetyl, methyl, and 4-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

21631-66-3

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C20H20N2O3/c1-13-5-9-16(10-6-13)21-18(24)20(4,15(3)23)22(19(21)25)17-11-7-14(2)8-12-17/h5-12H,1-4H3

InChI Key

UQBKLLSDGYULNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3=CC=C(C=C3)C)(C)C(=O)C

Origin of Product

United States

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